

Technical Support Center: Industrial Ferronickel Production

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Compound of Interest

Compound Name: *Ferronickel*

Cat. No.: *B1172207*

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This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers and scientists involved in the pyrometallurgical production of **ferronickel**.

Section 1: Raw Material and Pre-treatment Challenges

This section addresses common issues encountered during the preparation and handling of nickel laterite ores before they enter the smelting process.

FAQs

Q1: What is the significance of the ore's moisture content, and what are the typical drying parameters?

High moisture content in laterite ores significantly increases energy consumption during production because a substantial amount of energy is required for evaporation.^[1] The drying stage aims to reduce this moisture content. Typically, nickel ore is heated to 200-300°C in a rotary dryer, which can lower the moisture level from around 40% down to 20%.^[2]

Q2: How does the chemical composition of the ore, specifically the SiO₂/MgO ratio, impact the process?

The silica-to-magnesia (SiO₂/MgO) ratio is a critical parameter that influences the liquidus temperature and viscosity of the slag in the electric furnace.^[3] Maintaining an accurate and

consistent SiO₂/MgO ratio in the feed blend is essential for smooth furnace operation and preventing issues like high viscosity slag, which can be difficult to tap.[3]

Q3: What problems can arise from excessive dust generation during pre-treatment?

Finer ore particles can lead to significant dust generation.[4] This dust can cause material loss and operational problems. To mitigate this, dust from dryers and kilns is often collected and recycled.[3] For effective recycling, the dust should be agglomerated, for instance through pelletizing, before being charged back into the kiln with the regular feed.[3]

Section 2: Rotary Kiln and Electric Furnace Troubleshooting

This section focuses on issues within the core pyrometallurgical stages: calcination and pre-reduction in the rotary kiln, and smelting in the electric furnace.

Troubleshooting Guide

Problem 1: Formation of "Rings" inside the Rotary Kiln

- Symptoms: Accretions or "rings" build up on the internal refractory lining of the kiln, impeding material flow and reducing efficiency.
- Cause: Operating temperatures are too high, causing the calcined material to become soft and sticky.[3]
- Solution:
 - Temperature Control: Accurately control the temperature profile inside the kiln to ensure it is high enough for optimal calcination and pre-reduction but below the point where ring formation occurs.[3]
 - Flame Management: Maintain close control over the flame length, especially when using different fuels. Gas as a fuel generally provides the best results for temperature management.[3]

Problem 2: High Viscosity Slag in the Electric Furnace

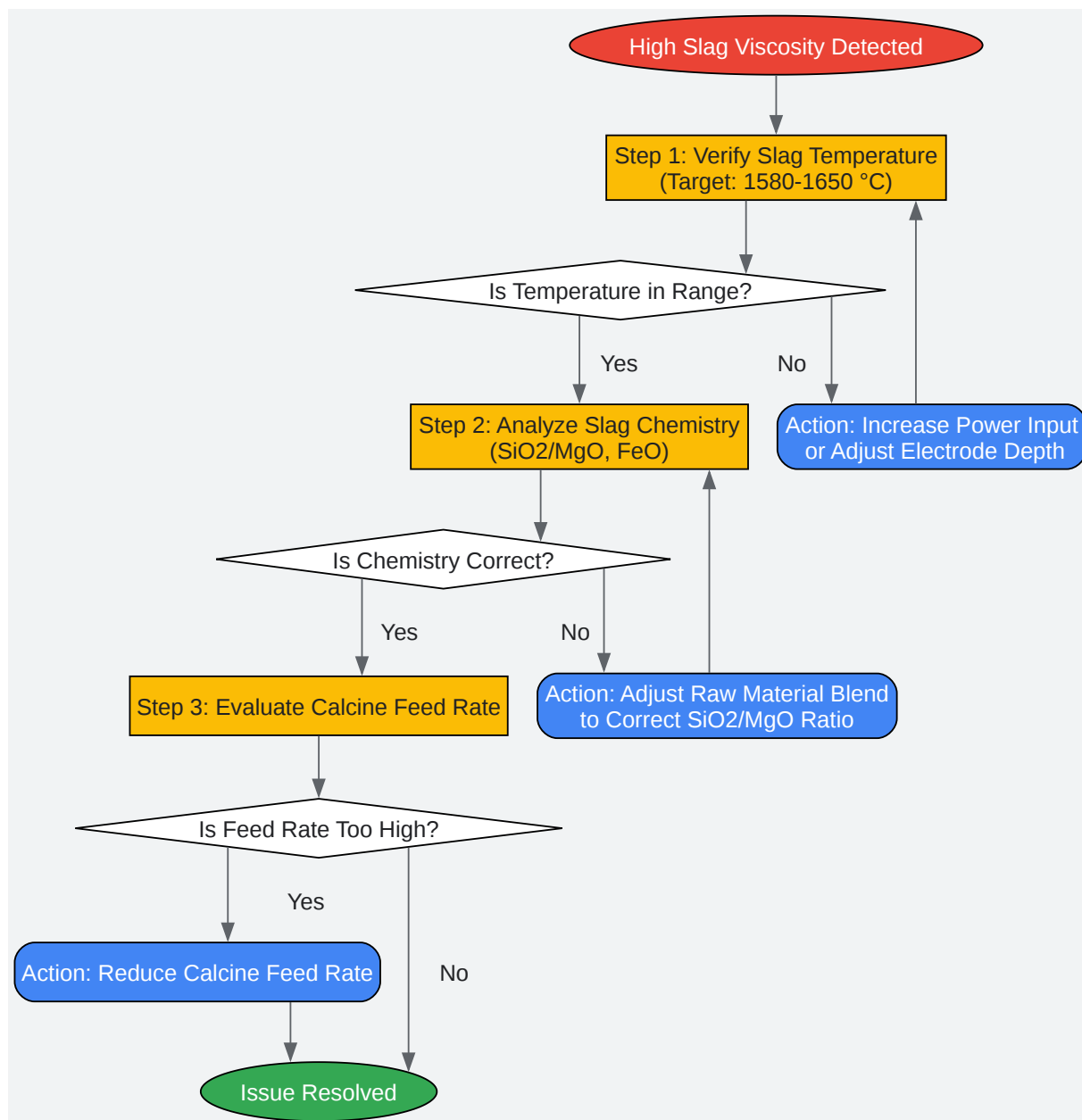
- Symptoms: The molten slag is thick and difficult to tap from the furnace, leading to operational delays and potential damage.
- Cause: This issue is often a result of an improper slag temperature or composition.^[3] If the feed rate is too high, the energy input may go into melting the new material instead of superheating the slag, keeping it viscous.^[3] The slag's liquidus temperature is strongly correlated with its SiO₂/MgO ratio and FeO content.^[3]
- Solution:
 - Optimize Slag Temperature: The operating slag temperature should be sufficiently superheated, typically in the range of 1580 to 1650°C for a target metal temperature of 1450 to 1480°C.^[3]
 - Control Feed Rate: Adjust the calcine feed rate to ensure enough energy is available to maintain the target slag temperature.^[3]
 - Manage Slag Chemistry: Control the SiO₂/MgO and FeO content of the feed to manage the slag's melting behavior.^[3]

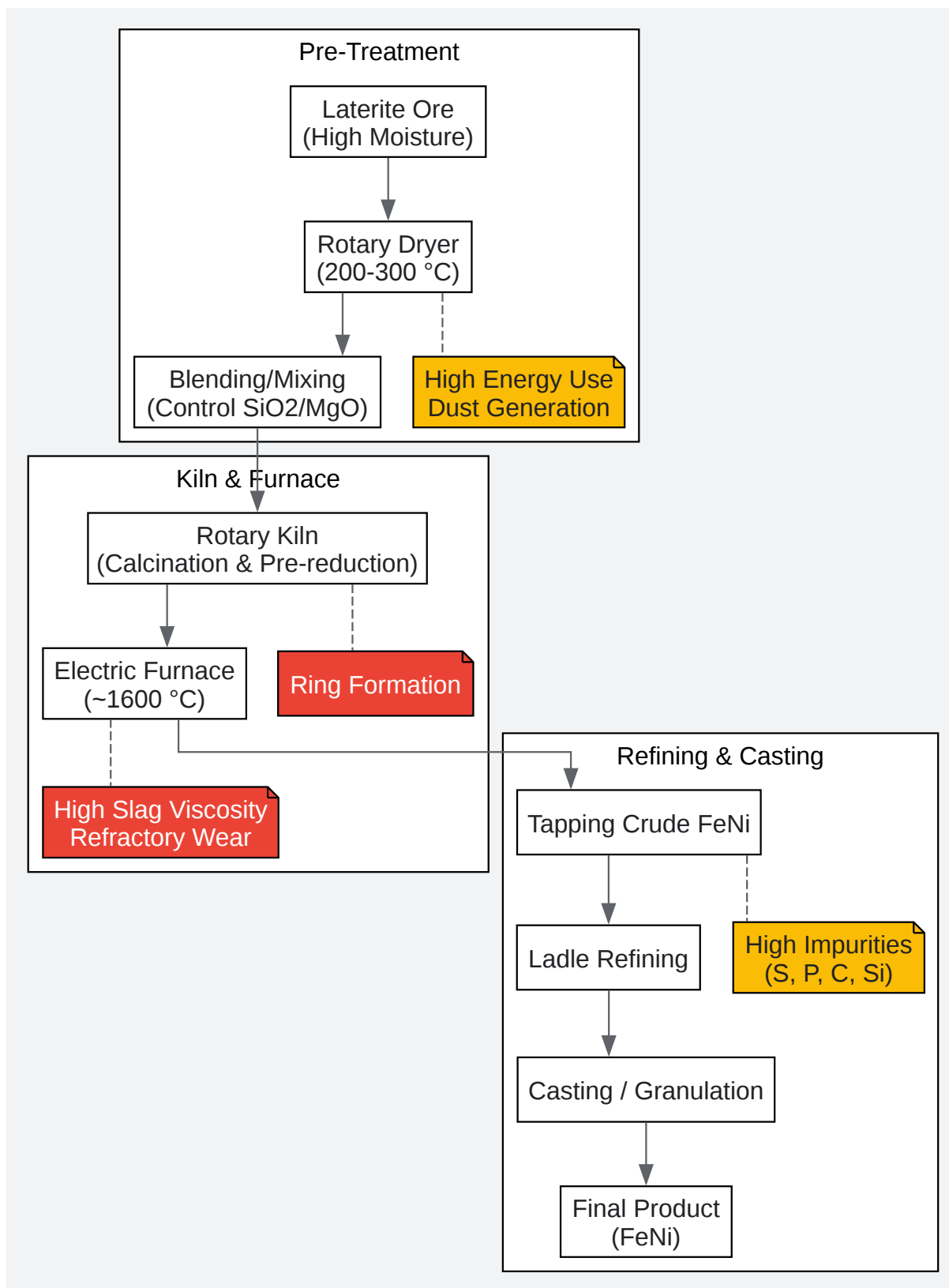
Problem 3: Excessive Refractory Wear and Breakouts

- Symptoms: Rapid erosion of the furnace's refractory lining, particularly at the slag/metal interface, potentially leading to breakouts of molten material.
- Cause: Acidity of the slag and high electrode currents can accelerate refractory erosion.^[3] Direct radiation from the slag or arc to the furnace roof, caused by an insufficient calcine cover, is a leading cause of premature roof wear.^{[3][5]}
- Solution:
 - Slag Chemistry: Adjust the feed to manage slag acidity.
 - Current Management: Optimize electrode currents to reduce erosive effects.^[3]
 - Calcine Feed Distribution: Ensure the calcine feed distribution matches the consumption pattern to maintain a protective cover over the slag, preventing direct radiation to the roof.

[5]

Logical Workflow: Troubleshooting High Slag Viscosity





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